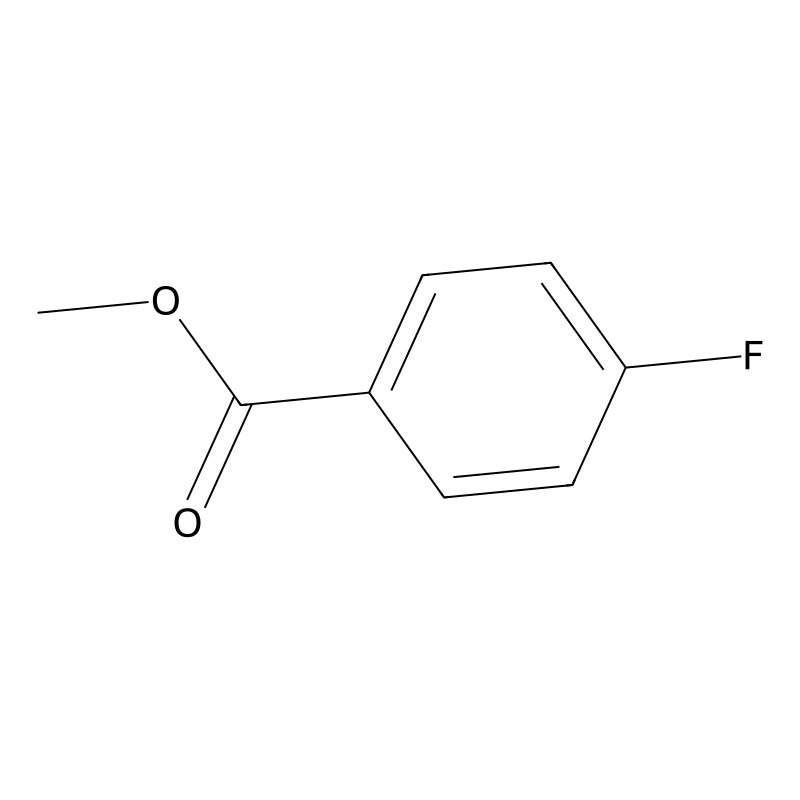Methyl 4-fluorobenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of trisubstituted imidazole derivatives
Methyl 4-fluorobenzoate is a precursor to trisubstituted imidazole derivatives, which are a class of heterocyclic compounds with a wide range of potential applications in medicinal chemistry. A study published in the journal Molecules describes a method for synthesizing trisubstituted imidazole derivatives using methyl 4-fluorobenzoate as a starting material. The synthesized compounds were evaluated for their antiproliferative activity against several cancer cell lines. []
Methyl 4-fluorobenzoate is an aromatic ester with the molecular formula CHFO and a molecular weight of 154.14 g/mol. This compound features a fluorine atom attached to the para position of the benzoate ring, contributing to its unique chemical properties. It is typically presented as a colorless to yellowish liquid with a characteristic odor and is soluble in organic solvents like ethanol and ether, but less so in water .
- M4FB may cause skin and eye irritation [].
- It is flammable with a flash point of 78 °C [].
- Always refer to Safety Data Sheets (SDS) for specific handling procedures and safety precautions when working with M4FB [].
Please Note:
- This information is not exhaustive and is based on publicly available scientific research.
- When handling any chemicals, it is crucial to consult Safety Data Sheets (SDS) and follow recommended safety protocols.
- Some potential applications of M4FB are still under investigation, and more research is needed to fully understand its properties and potential risks.
- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in reactions such as hydrolysis or aminolysis, leading to the formation of different derivatives.
- Esterification: It can undergo reactions with alcohols to form new esters.
- Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence the reactivity of the aromatic ring, allowing for further substitution reactions at other positions on the ring .
Methyl 4-fluorobenzoate exhibits several biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, its derivatives have been investigated for their roles in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways .
Several methods exist for synthesizing methyl 4-fluorobenzoate:
- Direct Fluorination: This method involves the fluorination of methyl benzoate using fluorinating agents under controlled conditions.
- Esterification: Methyl 4-fluorobenzoate can be synthesized through the reaction of 4-fluorobenzoic acid with methanol in the presence of an acid catalyst.
- Rearrangement Reactions: Certain rearrangement reactions involving substituted benzoates can yield methyl 4-fluorobenzoate as a product .
Methyl 4-fluorobenzoate finds applications across various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of drug compounds.
- Agriculture: Used in developing agrochemicals due to its biological activity.
- Chemical Research: Employed as a reagent in organic synthesis and analytical chemistry .
Research into the interactions of methyl 4-fluorobenzoate with biological systems has revealed its potential effects on enzyme activity and cellular processes. Studies have shown that it may inhibit certain enzymes, contributing to its antimicrobial properties. Further research is ongoing to explore its interactions within metabolic pathways and its potential therapeutic applications .
Methyl 4-fluorobenzoate shares structural similarities with other fluorinated benzoates. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl benzoate | CHO | No fluorine substituent; used widely as a solvent |
| Ethyl 4-fluorobenzoate | CHFO | Ethyl group instead of methyl; different solubility |
| Methyl 3-fluorobenzoate | CHFO | Fluorine at meta position; different reactivity |
| Methyl 2-fluorobenzoate | CHFO | Fluorine at ortho position; steric effects |
Methyl 4-fluorobenzoate is unique due to its specific para substitution, which influences its reactivity and biological activity differently compared to other positional isomers. This unique positioning affects how it interacts with nucleophiles and electrophiles, impacting its applications in pharmaceuticals and agrochemicals .
XLogP3
LogP
GHS Hazard Statements
H302 (84.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








